molecular formula C8H6BrN B1380389 6-Bromoindolizine CAS No. 1499628-38-4

6-Bromoindolizine

Cat. No. B1380389
M. Wt: 196.04 g/mol
InChI Key: SCLFBNCOSFBMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

6-Bromoindolizine is a white to yellow to brown solid at room temperature . More detailed physical and chemical properties can be analyzed using various methods, such as those discussed in the literature .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

6-Bromoindolizine and its derivatives have been explored for their anti-inflammatory properties. The synthesis of 3-aryloxylindolizine derivatives from 2-bromopyridine and aryl propargyl ether through Sonogashira coupling/5-endo-trig cycloisomerization has shown promise in inhibiting IL-6, a pro-inflammatory cytokine, suggesting potential for the treatment of conditions like rheumatoid arthritis (Wei et al., 2013). Similarly, 3-aminoindolizines synthesized from substituted 2-bromopyridines demonstrated moderate anti-inflammatory effects (Wei et al., 2014).

Antibacterial Activity

Certain brominated indolizine compounds, like 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivatives, have shown strong inhibition activity against bacterial strains such as Enterococcus faecalis and Pseudomonas aeruginosa, indicating potential use in antibacterial applications (Abdel-Aziem et al., 2021).

Cancer Research

In cancer research, 6-bromo derivatives like methylisoindigo have demonstrated selectivity in inhibiting tyrosine kinase, repressing cellular Stat3 activity, and targeting cancer stem cells, suggesting a potential application in treating various types of cancers (Tegethoff et al., 2017). Additionally, 6-bromoisatin, found in muricid mollusc extracts, has been researched for its ability to inhibit colon cancer cell proliferation and induce apoptosis, preventing early-stage tumor formation (Esmaeelian et al., 2013).

Inflammatory Disease Treatment

6-Bromoindirubin-3'-oxime (BIO) has been studied for its efficacy against inflammatory diseases. It shows potential as a treatment agent by suppressing LPS-induced inflammation via inhibition of the TLR4/NF-κB and TLR4/MAPK signaling pathways (Liu et al., 2019).

Age-Related Disease Prevention

6-Bromoindirubin-3'-oxime (6BIO) has also been explored for its role in activating cytoprotective cellular modules, suppressing cellular senescence-mediated biomolecular damage, and potentially preventing age-related diseases such as tumorigenesis, neurodegeneration, and diabetes (Sklirou et al., 2017). It also shows promise in preventing myocardial aging by inducing autophagy and inhibiting GSK3β and mTOR signaling (Guo et al., 2020).

Safety And Hazards

6-Bromoindolizine is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

6-bromoindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFBNCOSFBMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoindolizine
Reactant of Route 2
6-Bromoindolizine
Reactant of Route 3
6-Bromoindolizine
Reactant of Route 4
Reactant of Route 4
6-Bromoindolizine
Reactant of Route 5
6-Bromoindolizine
Reactant of Route 6
Reactant of Route 6
6-Bromoindolizine

Citations

For This Compound
10
Citations
LA Aslanov, VM Ionov, IS Akhmed Farag… - Journal of Structural …, 1977 - Springer
In [1] it was established that the geometric mean rule shows better agreement with experiment than the usually postulated additivity rij= R i+ Rj. The data obtained in the present …
Number of citations: 2 link.springer.com
Y Xue, J Tang, X Ma, Q Li, B **e, Y Hao, H **… - European Journal of …, 2016 - Elsevier
Human α7 nicotinic acetylcholine receptor (nAChR) is a promising therapeutic target for the treatment of schizophrenia accompanied with cognitive impairment. Herein, we report the …
Number of citations: 39 www.sciencedirect.com
X Fang, YM Wu, J Deng, SW Wang - Tetrahedron, 2004 - Elsevier
Monofluorinated indolizines , benzo[d]indolizines and 4H-pyrrolo[1,2-a]benzimidazoles were synthesized in moderate yields by 1,3-dipolar reaction between fluorinated vinyl tosylates …
Number of citations: 100 www.sciencedirect.com
IM Moise, E Bîcu, A Farce, J Dubois, A Ghinet - Bioorganic Chemistry, 2020 - Elsevier
In the incessant search for innovative cancer control strategies, this study was devoted to the design, synthesis and pharmacological evaluation of dual inhibitors of farnesyltransferase …
Number of citations: 17 www.sciencedirect.com
TS Silva, LA Zeoly, F Coelho - The Journal of Organic Chemistry, 2020 - ACS Publications
Sequential one-pot 2-iodoxybenzoic acid (IBX) oxidation of Morita–Baylis–Hillman (MBH) adducts followed by catalyst-free indolizine conjugate addition was developed. The wide …
Number of citations: 17 pubs.acs.org
AD Buckingham - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
It is shown that the electric field at a particular nucleus arising from polar groups in other parts of a molecule can lead to chemical shifts proportional to the first power of the field strength. …
Number of citations: 991 cdnsciencepub.com
DS Yufit, YT Struchkov, NS Prostakov… - Chemistry of Heterocyclic …, 1986 - Springer
… are only two compounds with carbonyl-containing (benzoyl) substituents, ie, l,l-bis(5-methyl-2-phenyll-benzoyl-3-indolizinyl)ethylene (II) [i] and l-(2-pyridyl)-3-benzoyl-6-bromoindolizine …
Number of citations: 2 link.springer.com
Y Yang, M Gao, DX Zhang, LM Wu, WM Shu, AX Wu - Tetrahedron, 2012 - Elsevier
A highly efficient method for the synthesis of 1,2,3-triaroylindolizines has been established from readily available methyl ketones and pyridines in the presence of iodine. This reaction …
Number of citations: 45 www.sciencedirect.com
Z Chen, P Liang, X Ma, H Luo, G Xu, T Liu… - The Journal of …, 2019 - ACS Publications
A catalyst and additive-free annulation of 2-pyridylacetates and ynals under molecular oxygen was the first developed, affording 3-acylated indolizines in good to excellent yields. …
Number of citations: 25 pubs.acs.org
LA ASLANOV, I VM, AF IS, K AN - 1976 - pascal-francis.inist.fr
STRUCTURE CRISTALLINE ET MOLECULAIRE DE 1(PYRIDYL-2)-3-BENZOYL-6-BROMOINDOLIZINE … STRUCTURE CRISTALLINE ET MOLECULAIRE DE 1(PYRIDYL-2)-3-BENZOYL-6-BROMOINDOLIZINE …
Number of citations: 0 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.